![molecular formula C13H8F2N4 B14193858 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 916994-32-6](/img/structure/B14193858.png)
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and a difluorophenyl group attached to a pyridine ring. The presence of fluorine atoms in the phenyl group enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form 2,4-difluorobenzyl azide. This intermediate is then subjected to cyclization with pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate, resulting in the formation of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the triazole ring.
Tris(2-(2,4-difluorophenyl)pyridine)iridium(III): Contains multiple difluorophenylpyridine ligands coordinated to an iridium center.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Similar structure with an additional trifluoromethyl group.
Uniqueness
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the triazole ring and the difluorophenyl group, which confer distinct chemical and biological properties. The combination of these structural features enhances its reactivity, stability, and potential as a versatile intermediate in various applications .
Eigenschaften
CAS-Nummer |
916994-32-6 |
|---|---|
Molekularformel |
C13H8F2N4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2-[3-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H8F2N4/c14-8-4-5-9(10(15)7-8)12-17-13(19-18-12)11-3-1-2-6-16-11/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
AHLWXXJMNBQSSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


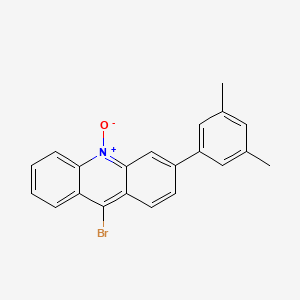

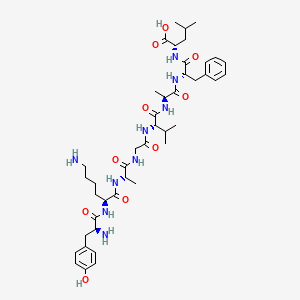
![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
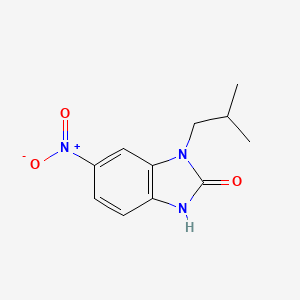
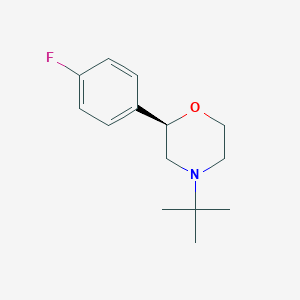
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
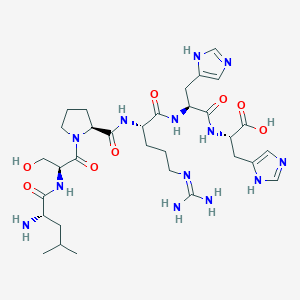
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)


